3-Amino-1-methylcyclobutan-1-ol
Overview
Description
3-Amino-1-methylcyclobutan-1-ol is an organic compound with a cyclobutane ring substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylcyclobutan-1-ol can be achieved through several methods. One efficient synthetic route involves the cyclization of a suitable precursor under specific conditions. For example, the reaction of 3-amino-1-methylcyclobutanone with a reducing agent such as sodium borohydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-1-methylcyclobutanone.
Reduction: Formation of 3-amino-1-methylcyclobutane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methylcyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
3-Amino-1-methylcyclobutane: Lacks the hydroxyl group, making it less polar.
3-Hydroxy-1-methylcyclobutan-1-ol: Contains a hydroxyl group but lacks the amino group.
Uniqueness
3-Amino-1-methylcyclobutan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-amino-1-methylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)2-4(6)3-5/h4,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAHPGXMUSQMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737925 | |
Record name | 3-Amino-1-methylcyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-26-3 | |
Record name | 3-Amino-1-methylcyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing an efficient synthesis for trans-3-Amino-1-methylcyclobutan-1-ol?
A1: While the abstract itself doesn't delve into specific applications, it highlights that the synthesis of trans-3-Amino-1-methylcyclobutan-1-ol is relevant to the "synthesis of many" other compounds []. This suggests that trans-3-Amino-1-methylcyclobutan-1-ol likely serves as a valuable building block or intermediate in the production of various molecules, potentially including pharmaceuticals, agrochemicals, or other materials. Efficient synthesis routes are crucial for making such processes cost-effective and scalable for research or commercial purposes.
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